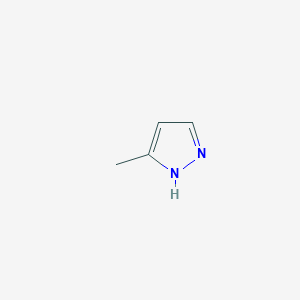

3-Methylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-2-3-5-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVUYEYANWFIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073260 | |

| Record name | 3-Methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 36.5 deg C; [ChemIDplus] Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Methylpyrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1453-58-3, 88054-14-2 | |

| Record name | 3-Methylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7KU1RRO6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylpyrazole chemical formula and molecular weight

An In-depth Technical Guide to 3-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile heterocyclic organic compound. It covers its fundamental chemical properties, synthesis, and key applications, with a focus on its relevance in research and pharmaceutical development.

Core Chemical Identity

This compound, also known as 3-MP, is an aromatic heterocyclic compound featuring a five-membered pyrazole (B372694) ring with a methyl group at the C3 position.[2] It exists as a colorless to pale yellow liquid at room temperature and is soluble in water.[2] The presence of two adjacent nitrogen atoms and the methyl group confers specific steric and electronic properties, making it a valuable building block in synthetic chemistry.[2]

Quantitative Data Summary

The following table summarizes key quantitative physicochemical and toxicological data for this compound for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₂ | [1][2][3] |

| Molecular Weight | 82.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][7] |

| Melting Point | 36.5 °C | [1][7] |

| Boiling Point | 204 °C (lit.) | [7] |

| Density | 1.02 g/mL at 25 °C (lit.) | [7] |

| Refractive Index | n20/D 1.495 (lit.) | [7] |

| Water Solubility | Miscible | [7] |

| pKa | 14.56 ± 0.10 (Predicted) | [7] |

| Acute Toxicity (LC50) | 719 mg/m³ (rat) | [1] |

Applications in Research and Development

This compound serves as a versatile precursor and active agent in various scientific domains.

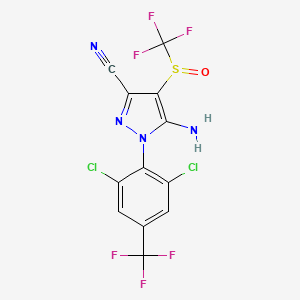

1. Pharmaceutical Synthesis: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[8] this compound is a crucial starting material for the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[2][9] Its derivatives are being explored for a wide range of therapeutic targets, including cancer, inflammation, and neurodegenerative diseases.[8][9][10]

2. Enzyme Inhibition Studies: this compound and its isomers are known inhibitors of alcohol dehydrogenase (ADH), the primary enzyme responsible for metabolizing ethanol (B145695).[11][12][13] Although 4-methylpyrazole (B1673528) (fomepizole) is the potent inhibitor used clinically, this compound is often used in comparative and mechanistic studies of ADH activity.[12][13][14]

3. Agricultural Chemistry: In agriculture, this compound is utilized as a nitrification inhibitor.[3][7] It slows the bacterial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil.[15] This action enhances the efficiency of nitrogen fertilizers by reducing the leaching of nitrate into groundwater and decreasing the emission of nitrous oxide (N₂O), a potent greenhouse gas.[15][16]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Synthesis of this compound via Cyclocondensation

This protocol is based on the general Paal-Knorr synthesis, a common method for creating pyrazoles.[2] A specific example involves the reaction of 2-butene-1,4-diol (B106632) with hydrazine (B178648) in the presence of an acid catalyst.[17]

Materials:

-

Hydrazine hydrate

-

2-Butene-1,4-diol

-

Sulfuric acid (80%)

-

Sodium iodide

-

Sodium hydroxide (B78521) solution (25%)

-

1,2-Dichloroethane

-

Anhydrous sodium sulfate

-

Round-bottomed flask, dropping funnel, condenser, distillation apparatus, separatory funnel

Procedure:

-

Prepare a solution of 0.5 g of sodium iodide in 539.0 g of 80% strength sulfuric acid in a round-bottomed flask and heat to 120°C.[17]

-

Prepare a mixture of 100 g (2 mol) of hydrazine hydrate, 193.6 g (2.2 mol) of 2-butene-1,4-diol, and 1.5 g of sodium iodide.[17]

-

Add the hydrazine/diol mixture dropwise to the hot sulfuric acid solution over 90 minutes.[17]

-

After approximately 70 minutes from the start of the addition, begin to remove water from the reaction by distillation, gradually increasing the temperature of the reaction mixture to 155°C.[17]

-

Once the addition is complete, continue stirring the mixture at 155°C for an additional 30 minutes.[17]

-

Cool the reaction mixture to 70°C and carefully neutralize it with 775 g of 25% strength sodium hydroxide solution.[17]

-

Transfer the neutralized mixture to a separatory funnel and extract the product with 1,2-dichloroethane.[17]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.[17]

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a brown oil.[17]

-

Purify the crude this compound by vacuum distillation to yield a colorless liquid.[17]

Protocol 2: In Vitro Assay for Alcohol Dehydrogenase (ADH) Inhibition

This protocol outlines a general spectrophotometric method to assess the inhibitory effect of this compound on ADH activity.

Materials:

-

Human or equine liver alcohol dehydrogenase (commercially available)

-

NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide)

-

Ethanol (substrate)

-

This compound (inhibitor)

-

Sodium phosphate (B84403) buffer (0.15 M, pH 7.4)

-

Spectrophotometer or fluorometer capable of measuring absorbance at 340 nm

-

Cuvettes

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of ADH in phosphate buffer.

-

Prepare stock solutions of NAD⁺ (e.g., 350 µM), ethanol (e.g., 5 mM), and this compound at various concentrations in phosphate buffer.[18]

-

-

Assay Mixture Preparation:

-

In a cuvette, combine the phosphate buffer, NAD⁺ solution, and the ADH enzyme solution.

-

For the inhibition assay, add a specific concentration of the this compound solution to the cuvette. For the control (uninhibited reaction), add an equivalent volume of buffer.

-

Mix gently and incubate the mixture for a few minutes at a controlled temperature (e.g., 23°C or 37°C).[12][18]

-

-

Initiate Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the ethanol substrate to the cuvette.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[18]

-

Record the absorbance change over time (e.g., for 3-5 minutes) to determine the initial reaction velocity (rate).

-

-

Data Analysis:

-

Calculate the rate of reaction for both the control and the inhibited samples.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_control - Rate_inhibited) / Rate_control] * 100.

-

To determine the inhibition constant (Ki), repeat the experiment with varying concentrations of both the substrate (ethanol) and the inhibitor (this compound) and analyze the data using double reciprocal plots (e.g., Lineweaver-Burk or Dixon plots).[18]

-

Visualizations: Workflows and Pathways

Diagrams created using Graphviz to illustrate key processes involving this compound.

References

- 1. This compound | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 1453-58-3: this compound | CymitQuimica [cymitquimica.com]

- 4. 1H-Pyrazole, 3-methyl- [webbook.nist.gov]

- 5. This compound | 1453-58-3 [chemicalbook.com]

- 6. 3-甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cas 1453-58-3,this compound | lookchem [lookchem.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Screening of the inhibitory effect of xenobiotics on alcohol metabolism using S9 rat liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro studies of human alcohol dehydrogenase inhibition in the process of methanol and ethylene glycol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole [pubmed.ncbi.nlm.nih.gov]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. Frontiers | Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality [frontiersin.org]

- 16. Combining nitrification inhibitors with a reduced N rate maintains yield and reduces N2O emissions in sweet corn - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 17. US5128480A - Preparation of this compound - Google Patents [patents.google.com]

- 18. scispace.com [scispace.com]

Spectroscopic Analysis of 3-Methylpyrazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylpyrazole (CAS No. 1453-58-3), a heterocyclic organic compound with applications in medicinal chemistry and as a building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural elucidation and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 2.339 | Singlet | -CH₃ (Methyl protons at C3) |

| 6.057 | Doublet | C4-H (Vinyl proton) |

| 7.480 | Doublet | C5-H (Vinyl proton) |

| 10.88 | Broad Singlet | N-H (Pyrazole ring proton) |

Data sourced from a 90 MHz ¹H NMR spectrum.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ) [ppm] | Assignment |

| ~11-13 | -CH₃ (Methyl carbon at C3) |

| ~105 | C4 |

| ~135 | C5 |

| ~145 | C3 |

Note: The chemical shifts for the ring carbons are typical values for pyrazole (B372694) derivatives and are based on literature data. The methyl carbon signal for 3-methyl pyrazoles is characteristically found around 13 ppm.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch |

| 3100-3000 | Medium | C-H Stretch (Aromatic/Vinyl) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic -CH₃) |

| ~1600 | Medium | C=N Stretch (Pyrazole ring) |

| ~1500 | Medium | C=C Stretch (Pyrazole ring) |

| ~1450 | Medium | C-H Bend (Asymmetric -CH₃) |

| ~1380 | Medium | C-H Bend (Symmetric -CH₃) |

Note: This table represents expected characteristic absorption bands for this compound based on general IR spectroscopy principles and data from similar pyrazole structures.

Table 4: Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 82 | 100 | [M]⁺ (Molecular Ion) |

| 81 | 59 | [M-H]⁺ |

| 54 | 27.8 | [M-HCN-H]⁺ or [C₃H₄N]⁺ |

| 42 | 11.2 | [C₂H₄N]⁺ or [C₃H₆]⁺ |

| 28 | 17.6 | [N₂]⁺ or [C₂H₄]⁺ |

| 27 | 15.3 | [HCN]⁺ |

Data sourced from GC-MS analysis.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided as a guide for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, such as a Bruker AM-270, operating at a frequency of 270 MHz for protons.

-

¹H NMR Acquisition: The proton NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is obtained using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used, and a significantly larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound can be a liquid at or near room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3] If the sample is solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates (or KBr pellet) is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC inlet. The GC column separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like this compound. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 3-Methylpyrazole and Its Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystal structure analysis of pyrazole (B372694) derivatives, with a specific focus on providing available data for a substituted 3-methylpyrazole compound due to the current lack of publicly available, detailed single-crystal X-ray diffraction data for the unsubstituted this compound.

Introduction

Pyrazoles are a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. The substituted pyrazole, this compound, is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design, as it provides crucial insights into intermolecular interactions and potential binding mechanisms.

Crystal Structure Data of 3-Methyl-5-trimethylsilyl-1H-pyrazole

The following table summarizes the key crystallographic data for 3-methyl-5-trimethylsilyl-1H-pyrazole. This data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

| Parameter | Value |

| Chemical Formula | C₇H₁₄N₂Si |

| Formula Weight | 154.29 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit Cell Dimensions | a = 19.221(3) Å |

| b = 19.221(3) Å | |

| c = 10.5812(18) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Unit Cell Volume | 3909.4(15) ų |

| Z (molecules per unit cell) | 16 |

| Temperature | 100 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.046 |

Experimental Protocols

This section outlines the typical experimental procedures involved in the synthesis, crystallization, and crystal structure determination of a substituted pyrazole like 3-methyl-5-trimethylsilyl-1H-pyrazole.

Synthesis of 3-Methyl-5-trimethylsilyl-1H-pyrazole

A general synthesis for this class of compounds involves a cycloaddition reaction. For the title compound, a literature procedure involves the reaction of trimethylsilyldiazomethane (B103560) with n-butyllithium, followed by a reaction with an α,β-unsaturated nitrile like methacrylonitrile.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. For 3-methyl-5-trimethylsilyl-1H-pyrazole, high-quality crystals were obtained from a chloroform (B151607) solution.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. For the analyzed derivative, a Bruker SMART APEX CCD diffractometer was used. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.

-

Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a pyrazole derivative.

General Synthetic Pathway for 3-Substituted Pyrazoles

This diagram illustrates a common synthetic route to produce 3-substituted pyrazoles, which is relevant to the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of a this compound derivative, offering valuable data and procedural insights for researchers in the field. While the crystallographic information for the parent this compound remains elusive in the public domain, the presented data for its silylated analog serves as a robust reference point. The detailed experimental protocols and workflow diagrams offer a clear roadmap for the structural elucidation of novel pyrazole-based compounds, which will undoubtedly aid in the continued development of new therapeutic agents.

The Diverse Biological Activities of 3-Methylpyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-methylpyrazole, a five-membered heterocyclic scaffold, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have demonstrated potential as anti-inflammatory, antimicrobial, anticancer, and antioxidant agents. Their versatile structure allows for a wide range of substitutions, enabling the fine-tuning of their biological effects. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and drug development.

Anti-inflammatory Activity

This compound derivatives have shown notable anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Quantitative Data for Anti-inflammatory Activity

| Compound/Derivative | Assay | Target | IC50 / % Inhibition | Reference |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX Inhibition | COX-2 | IC50 = 0.02 μM | [1] |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX Inhibition | COX-1 | IC50 = 4.5 μM | [1] |

| 3,5-Diarylpyrazole | COX Inhibition | COX-2 | IC50 = 0.01 μM | [1] |

| Pyrazole-thiazole hybrid | COX Inhibition | COX-2 | IC50 = 0.03 μM | [1] |

| Pyrazole-thiazole hybrid | LOX Inhibition | 5-LOX | IC50 = 0.12 μM | [1] |

| Pyrazolo-pyrimidine | COX Inhibition | COX-2 | IC50 = 0.015 μM | [1] |

| Pyrazolone Derivative (PYZ2) | Carrageenan-induced paw edema | In vivo | 41.93% inhibition at 3h (400 mg/kg) | [2] |

| Pyrazolone Derivative (PYZ2) | Freund's adjuvant method | In vivo | 51.02% inhibition at 18h (400 mg/kg) | [2] |

| Various Pyrazoles | Carrageenan-induced paw edema | In vivo | 65-80% edema reduction at 10 mg/kg | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo assay evaluates the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats or Swiss albino mice

-

1% (w/v) carrageenan solution in sterile saline

-

Test compound (this compound derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Grouping: Randomly divide animals into groups (n=6): Vehicle control, reference drug, and test compound groups (at various doses).

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways in Inflammation

Caption: Simplified NF-κB signaling pathway in inflammation.

Antimicrobial Activity

A range of this compound derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

Quantitative Data for Antimicrobial Activity

| Compound/Derivative | Organism | MIC (μg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [3] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [3] |

| Compound 2 | Aspergillus niger | 1 | [3] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 2.9 - 7.8 | [4] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5 - 125 | [4] |

Experimental Protocol: Agar (B569324) Well Diffusion Method

This method is commonly used to assess the antimicrobial activity of a compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal strains

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)

-

Negative control (solvent)

-

Sterile cork borer or pipette tip

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the inoculum over the entire surface of the MHA plate to create a lawn.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines, with some compounds showing promising cytotoxicity and inhibitory effects on key cellular pathways.

Quantitative Data for Anticancer Activity

| Compound/Derivative | Cell Line | GI50 / IC50 (μM) | Reference |

| 1H-benzofuro[3,2-c]pyrazole (4a) | K562 (leukemia) | GI50 = 0.26 | [5] |

| 1H-benzofuro[3,2-c]pyrazole (4a) | A549 (lung) | GI50 = 0.19 | [5] |

| Pyrazole (B372694) analogue (5b) | K562 (leukemia) | GI50 = 0.021 | [5] |

| Pyrazole analogue (5b) | MCF-7 (breast) | GI50 = 1.7 | [5] |

| Pyrazole analogue (5b) | A549 (lung) | GI50 = 0.69 | [5] |

| Pyrazole analogue (5b) | Tubulin polymerization | IC50 = 7.30 | [5] |

| Pyrazolo[4,3-c]pyridine derivative (41) | MCF7 (breast) | IC50 = 1.937 µg/mL | [6] |

| Pyrazolo[4,3-c]pyridine derivative (41) | HepG2 (liver) | IC50 = 3.695 µg/mL | [6] |

| Pyrazole derivative (36) | CDK2 | IC50 = 0.199 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Anticancer Drug Screening

Caption: A typical workflow for in vitro anticancer drug screening.

Antioxidant Activity

Several this compound derivatives have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidant agents.

Quantitative Data for Antioxidant Activity

| Compound/Derivative | Assay | IC50 / % Activity | Reference |

| Fused pyrazole ring systems | DPPH Assay | Good antioxidant potential | [7] |

| Pyrazole derivative | DPPH radical scavenging | IC50 = 10 μM | [1] |

| Pyrazole derivative (4g) | DPPH Assay | Good antioxidant activity | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compound (this compound derivative)

-

Positive control (e.g., Ascorbic acid)

-

Methanol

-

96-well plate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound and positive control in methanol.

-

Reaction Mixture: In a 96-well plate, mix the test compound or control with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the potential of these versatile compounds. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity for specific biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. inotiv.com [inotiv.com]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

Preliminary Screening of 3-Methylpyrazole for Pharmacological Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole (B372694) nucleus is a foundational scaffold in medicinal chemistry, present in numerous approved therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] 3-Methylpyrazole (3-MP), a simple derivative of this class, presents an intriguing candidate for preliminary pharmacological investigation. Its structural similarity to known bioactive molecules, such as the alcohol dehydrogenase inhibitor Fomepizole (4-methylpyrazole), provides a strong rationale for a systematic screening approach.[4][5][6] This guide outlines a comprehensive strategy for the initial in vitro screening of this compound, detailing experimental protocols for assessing its cytotoxic, antimicrobial, antioxidant, and specific enzyme-inhibiting properties. The proposed workflow provides a structured pathway from broad primary assays to more specific, target-based secondary assays, facilitating the efficient evaluation of its therapeutic potential.

Introduction to this compound (3-MP)

The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds that are a cornerstone of modern medicinal chemistry.[2][7] Their unique physicochemical properties allow them to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[2][8] Consequently, the pyrazole ring is a key structural component in many pharmaceuticals approved by the FDA for treating conditions ranging from inflammation (e.g., Celecoxib) to cardiovascular disease and cancer.[2][8][9]

Compound Profile: this compound

This compound (CAS: 1453-58-3) is a small heterocyclic molecule with the chemical formula C₄H₆N₂.[10] Due to tautomerism, it can exist in equilibrium with 5-methylpyrazole.[8][11] Its structural simplicity and relation to the broader class of bioactive pyrazoles make it a prime candidate for initial pharmacological screening to uncover potential therapeutic applications.

Rationale for Screening

The primary motivation for screening 3-MP stems from the established activities of its structural analogs. Most notably, 4-methylpyrazole (B1673528) (Fomepizole) is a potent competitive inhibitor of alcohol dehydrogenase (ADH) used clinically to treat methanol (B129727) and ethylene (B1197577) glycol poisoning.[4][5][6] This provides a direct hypothesis to test for 3-MP. Furthermore, the extensive documentation of pyrazole derivatives possessing anti-inflammatory, anticancer, and antimicrobial properties suggests that 3-MP should be evaluated across a panel of assays to identify any novel activities.[1][12][13][14]

Physicochemical and Toxicological Profile

A preliminary assessment of existing data is crucial before commencing laboratory work.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of 3-MP.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂ | [10] |

| Molecular Weight | 82.10 g/mol | [10] |

| CAS Number | 1453-58-3 | [10][11] |

| Appearance | Colorless to light yellow liquid | [10][15] |

| Boiling Point | 204 °C | [15] |

| Density | 1.02 g/mL at 25 °C | |

| Solubility | Soluble in water | [15] |

| Log P (octanol/water) | 0.475 | [16] |

Summary of Known Toxicological Data

This compound is considered a hazardous chemical. All handling should be performed in accordance with safety data sheets (SDS) and appropriate personal protective equipment (PPE).

| Hazard Classification | Description | Reference |

| Acute Oral Toxicity | Category 4; Harmful if swallowed. | [10][16] |

| Skin Corrosion/Irritation | Category 1B; Causes severe skin burns and eye damage. | [10][15][16] |

| Reproductive Toxicity | Category 1B; May damage the unborn child. | [10][15] |

| Specific Target Organ Toxicity | Category 2; May cause damage to organs (Lungs) through prolonged or repeated exposure. | [10] |

| Acute Inhalation Toxicity (Rat) | LC50: 719 mg/m³ | [10] |

Proposed Pharmacological Screening Workflow

A tiered approach is recommended for the preliminary screening of 3-MP. This ensures that resources are used efficiently, starting with broad, cost-effective assays and progressing to more specific, target-oriented investigations for any identified "hits."

Caption: High-level workflow for the pharmacological screening of this compound.

Experimental Protocols: Primary In Vitro Screening

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which 3-MP becomes toxic to cells, establishing a therapeutic window for subsequent tests.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[13][17]

-

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma) and a non-cancerous cell line (e.g., HEK293).[13]

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

-

This compound (dissolved in DMSO or medium).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Positive control (e.g., Doxorubicin).

-

96-well cell culture plates.

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of 3-MP (e.g., from 0.1 µM to 1000 µM). Remove the old medium and treat the cells with 100 µL of the various concentrations of 3-MP. Include wells for untreated controls, vehicle controls (DMSO), and a positive control.

-

Incubation: Incubate the plate for 48 or 72 hours.[17]

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 2-4 hours until purple precipitate is visible.[17]

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log concentration of 3-MP to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Protocol 2: Antimicrobial Screening (MIC Assay)

This assay determines the minimum inhibitory concentration (MIC) of 3-MP required to prevent the visible growth of a microorganism.

-

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium.[18]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[9][19]

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

This compound.

-

Positive controls (e.g., Ampicillin for bacteria, Fluconazole for fungi).[1]

-

Sterile 96-well plates.

-

-

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of 3-MP in the broth medium directly in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include wells for a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of 3-MP at which there is no visible growth.[18]

-

Experimental Protocols: Secondary Target-Based Screening

If primary screening reveals low cytotoxicity and/or interesting activity, the following target-based assays are recommended.

Protocol 3: Alcohol Dehydrogenase (ADH) Inhibition Assay

This assay directly tests the hypothesis that 3-MP, like Fomepizole, can inhibit ADH.

-

Principle: This assay measures the activity of ADH by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm. An inhibitor will slow the rate of this reaction. Fomepizole is a competitive inhibitor of ADH.[4][5][6][20]

-

Materials:

-

Yeast or equine liver Alcohol Dehydrogenase (ADH).

-

NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide).

-

Ethanol (B145695) (substrate).

-

Tris-HCl or phosphate (B84403) buffer (pH ~8.8).

-

This compound.

-

Positive control (Fomepizole/4-methylpyrazole).

-

UV-transparent 96-well plates.

-

-

Methodology:

-

Reagent Preparation: In a 96-well plate, add buffer, NAD⁺, and ADH enzyme solution to each well.

-

Inhibitor Addition: Add various concentrations of 3-MP or Fomepizole to the test wells and incubate for 10-15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Initiate the reaction by adding the ethanol substrate to all wells.

-

Data Acquisition: Immediately place the plate in a microplate reader capable of kinetic measurements and monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).

-

Analysis: Calculate the reaction rate (V) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of 3-MP relative to the control (no inhibitor). Plot the percentage of inhibition against log concentration to calculate the IC₅₀ value.

-

Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay evaluates the anti-inflammatory potential of 3-MP by measuring its ability to inhibit COX enzymes, a common mechanism for pyrazole-based NSAIDs.[17][18]

-

Principle: A colorimetric or fluorometric inhibitor screening kit is used to measure the peroxidase activity of COX enzymes. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H₂, which is then reduced by the peroxidase component, leading to the oxidation of a chromogenic substrate.

-

Materials:

-

Commercially available COX inhibitor screening kit (containing human recombinant COX-1 and COX-2 enzymes, arachidonic acid, and detection reagents).

-

This compound.

-

Positive controls (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective).[17]

-

96-well plates.

-

-

Methodology:

-

Assay Setup: Follow the manufacturer's protocol. Typically, this involves adding assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate.[17]

-

Inhibitor Addition: Add various concentrations of 3-MP and controls to the wells and incubate for a specified time (e.g., 15 minutes) to allow for enzyme binding.[17]

-

Reaction Initiation: Start the reaction by adding arachidonic acid.[17]

-

Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1) provides the selectivity index.

-

Mechanistic Insights: Potential Signaling Pathway Modulation

Should 3-MP show significant activity, particularly in cytotoxicity assays against cancer cells, investigating its effect on key signaling pathways like the PI3K/Akt/mTOR pathway would be a logical next step. This pathway is a central regulator of cell growth, proliferation, and survival and is often deregulated in cancer.[21][22][23]

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 4. tga.gov.au [tga.gov.au]

- 5. drugs.com [drugs.com]

- 6. Fomepizole - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H-Pyrazole, 3-methyl- [webbook.nist.gov]

- 12. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 13. mdpi.com [mdpi.com]

- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1453-58-3 Name: this compound [xixisys.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fomepizole Injection [accessdata.fda.gov]

- 21. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. For nitrogen-containing heterocycles like pyrazoles, prototropic tautomerism, involving the migration of a proton, is a key characteristic that dictates their physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of tautomerism in 3-methylpyrazole and its derivatives, with a focus on the quantitative analysis of tautomeric equilibria, detailed experimental protocols for their characterization, and the factors influencing this phenomenon.

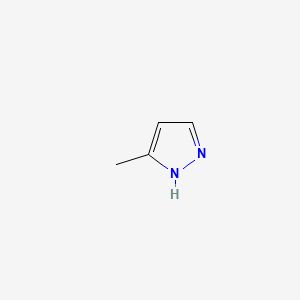

The Annular Prototropic Tautomerism of this compound

The tautomerism of this compound involves a 1,2-proton shift between the two adjacent nitrogen atoms of the pyrazole (B372694) ring, resulting in an equilibrium between the 3-methyl-1H-pyrazole and the 5-methyl-1H-pyrazole tautomers. This equilibrium is dynamic and influenced by a variety of factors, including the nature of other substituents on the pyrazole ring, the solvent, and the temperature.[1]

Figure 1: Annular prototropic tautomerism in this compound.

The position of this equilibrium is critical in drug design, as the different tautomers can exhibit distinct biological activities due to their unique shapes, hydrogen bonding capabilities, and overall electronic distributions.

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of the tautomeric ratio is essential for understanding the structure-activity relationship (SAR) of pyrazole-based drug candidates. Various experimental and computational methods are employed for this purpose.

Table 1: Tautomeric Equilibrium Data for this compound and its Derivatives

| Compound | Substituent(s) | Solvent | Temperature (°C) | Tautomer Ratio (% 3-tautomer : % 5-tautomer) | Method | Reference |

| 3(5)-Methylpyrazole | H | Aqueous | 25 | 75 : 25 | pKa data and semi-empirical INDO calculations | [1] |

| 3(5)-Methylpyrazole | H | Hexamethylphosphoramide (HMPA) | -20 | ~50 : ~50 | 1H NMR | [2] |

| 1-Phenyl-3-methyl-5-pyrazolone | 1-Phenyl | DMSO-d6 | Not specified | OH-form (81±5%), CH-form (13±5%), NH-form (6±5%) | 1H NMR | [3] |

| 1,3-Dimethyl-5-pyrazolone | 1-Methyl | DMSO-d6 | Not specified | Quantitative data for OH, CH, and NH forms available | 13C NMR | [3][4] |

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the 3-methyl and 5-methyl tautomers is influenced by a combination of electronic and environmental factors.

Figure 2: Factors influencing the tautomeric equilibrium of this compound derivatives.

Substituent Effects: The electronic nature of other substituents on the pyrazole ring plays a crucial role.[1] Electron-donating groups (EDGs) at the 3- or 5-position, such as amino, hydroxyl, or alkyl groups, tend to favor the tautomer where the substituent is at the 3-position.[1][5] Conversely, electron-withdrawing groups (EWGs) like nitro, trifluoromethyl, or carboxyl groups generally favor the 5-substituted tautomer.[1][5]

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent significantly impact the tautomeric equilibrium.[2] Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding. In non-hydrogen bonding solvents, the difference in dipole moments between the tautomers can be a determining factor.[2]

Temperature: Temperature can influence the position of the equilibrium, with the direction of the shift depending on the enthalpy and entropy differences between the tautomers.

Experimental Protocols for Studying Tautomerism

A combination of spectroscopic and computational techniques is typically employed to elucidate the tautomeric preference of this compound derivatives.

Figure 3: General experimental workflow for the study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful and widely used technique for studying tautomerism in solution.[1]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, D2O) to a known concentration.

-

Data Acquisition:

-

1H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts and coupling constants of the ring protons and the methyl group will be sensitive to the tautomeric form. In cases of slow exchange on the NMR timescale, distinct signals for each tautomer may be observed.

-

13C NMR: Obtain a proton-decoupled 13C NMR spectrum. The chemical shifts of the ring carbons, particularly C3 and C5, are highly indicative of the tautomeric equilibrium position.[1]

-

15N NMR: If isotopically labeled material is available or through natural abundance, 15N NMR can provide direct information about the nitrogen environment, clearly distinguishing between the protonated and non-protonated nitrogen atoms in each tautomer.

-

Low-Temperature NMR: To slow down the rate of interconversion between tautomers, spectra can be acquired at low temperatures. This can lead to the resolution of separate signals for each tautomer, allowing for direct integration and quantification.[6]

-

-

Data Analysis:

-

Qualitative Assessment: Compare the observed chemical shifts with those of known N-methylated derivatives (3-methyl-1-methylpyrazole and 5-methyl-1-methylpyrazole), which serve as fixed models for the two tautomers.

-

Quantitative Analysis: If separate signals are observed for each tautomer, the ratio of their integrals directly corresponds to the tautomer ratio. The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing changes in the electronic absorption spectra in different solvents.[7]

Methodology:

-

Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis: The position (λmax) and intensity (ε) of the absorption bands can differ for each tautomer. Solvatochromic shifts (changes in λmax with solvent polarity) can provide insights into the nature of the predominant tautomer in a given solvent.[7] By comparing the spectra with those of fixed N-methylated derivatives, it may be possible to estimate the tautomeric ratio.

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are a valuable tool for predicting the relative stabilities of tautomers and complementing experimental data.

Methodology:

-

Structure Optimization: Build the 3D structures of both the 3-methyl and 5-methyl tautomers. Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Solvent Effects: To model the effect of the solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM). Perform geometry optimizations and frequency calculations for each tautomer in the desired solvent.

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the predominant form. The energy difference can be used to calculate the theoretical equilibrium constant.

Conclusion

The tautomerism of this compound and its derivatives is a multifaceted phenomenon of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of the factors that govern the tautomeric equilibrium is crucial for the rational design of pyrazole-based therapeutic agents with optimized efficacy and pharmacokinetic properties. The integrated application of experimental techniques, particularly NMR spectroscopy, and computational methods provides a powerful approach to quantitatively assess and predict the tautomeric preferences of these important heterocyclic compounds. This guide serves as a foundational resource for scientists engaged in the study and application of this compound derivatives.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

Unveiling Novel Pyrazole Derivatives from 3-Methylpyrazole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of novel pyrazole (B372694) derivatives originating from the versatile starting material, 3-methylpyrazole. Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and biological mechanisms to facilitate further research and development in this promising area of drug discovery.

Synthetic Strategies and Experimental Protocols

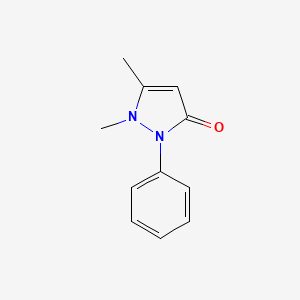

The synthesis of novel pyrazole derivatives from this compound often proceeds through its more reactive derivative, 3-methyl-5-pyrazolone. This intermediate serves as a versatile scaffold for the construction of a variety of heterocyclic systems with diverse biological activities.

Synthesis of Fused Pyrazole Derivatives from 3-Methyl-5-Pyrazolone

A prominent route to novel bioactive molecules involves the synthesis of fused pyrazole ring systems. These compounds have demonstrated significant potential as protein kinase inhibitors, antioxidants, and antimicrobial agents.[1][2]

Experimental Protocol:

-

Synthesis of 3-Methyl-5-Pyrazolone (1): This initial step involves the condensation of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303) in absolute ethanol. The mixture is refluxed to yield 3-methyl-5-pyrazolone.[1]

-

Synthesis of Benzylidene Derivatives of 3-Methyl-5-Pyrazolone (2a-e): The synthesized 3-methyl-5-pyrazolone is then treated with various aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, vanillin) in the presence of a base to form the corresponding benzylidene derivatives.[1]

-

Synthesis of Fused Pyrazole Derivatives (3a-e and 4a-e): The benzylidene derivatives are subsequently reacted with hydrazine hydrate or phenylhydrazine (B124118) to yield the final fused pyrazole ring systems. The reaction mixture is typically refluxed, and the resulting product is purified by recrystallization.[1]

Characterization: The synthesized compounds are characterized using various spectroscopic techniques, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy, along with elemental analysis.[3]

Synthesis Workflow:

Biological Activities of Novel Pyrazole Derivatives

Derivatives synthesized from this compound exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Several novel pyrazole derivatives have demonstrated moderate to potent activity against various bacterial and fungal strains. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or by measuring the zone of inhibition.

Table 1: Antimicrobial Activity of 3-Methyl-5-Pyrazolone and its Derivatives

| Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Zone of Inhibition (mm) | Reference |

| 3-Methyl-5-Pyrazolone | Bacillus subtilis | 1.25 | 5 | - | [1] |

| Staphylococcus aureus | - | 5 | - | [1] | |

| Escherichia coli | - | 10 | - | [1] | |

| Pseudomonas aeruginosa | - | 10 | - | [1] | |

| 1-(2-Chloro-5-sulfophenyl)-3-methyl-5-pyrazolone | Alternaria solani | - | - | Potent Activity | [4][5] |

| 1-(4-Sulfoamidophenyl)-3-methyl-5-pyrazolone | Alternaria solani | - | - | Potent Activity | [4][5] |

Note: "-" indicates data not available in the cited sources.

Antioxidant Activity

Many fused pyrazole derivatives synthesized from 3-methyl-5-pyrazolone have shown good antioxidant potential.[1] The antioxidant activity is often assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and the results are typically expressed as IC50 values. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a derivative of 3-methyl-5-pyrazolone, is a known free radical scavenger.[6][7]

Table 2: Antioxidant Activity of Pyrazolone (B3327878) Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Edaravone | DPPH Radical Scavenging | - | [6][7] |

| Phenol-containing Schiff base pyrazolone analogues | DPPH Radical Scavenging | Significant Activity | [6] |

Note: Specific IC50 values for a broad range of derivatives were not available in the provided search results. "Significant Activity" indicates that the source reported notable antioxidant effects without providing specific quantitative data.

Anticancer and Kinase Inhibitory Activity

Pyrazole derivatives have emerged as a significant class of compounds in cancer research, with several derivatives exhibiting potent antiproliferative activity against various cancer cell lines.[8] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

A new series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives have shown promising anticancer activity by targeting the EGFR/PI3K/AKT/mTOR signaling cascade.[9] While the direct precursor for these specific compounds was 3,5-dimethylpyrazole, their structural similarity to derivatives obtainable from this compound suggests a promising avenue for future research.

Table 3: Anticancer and Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound Class | Target Cancer Cell Line | Target Pathway/Kinase | IC50 | Reference |

| Fused Pyrazoles from 3-Methyl-5-Pyrazolone | - | Protein Kinases | - | [1][2] |

| Pyrazolone-pyrazole derivatives | MCF-7 (Breast Cancer) | VEGFR-2 | 16.50 µM | [8] |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF-7, A549, HeLa, PC3 | EGFR | 0.5132 - 0.6124 µM | [8] |

| 1,3,5-triazine-based pyrazole derivatives | MCF-7, HepG2, HCT116, PC-3, LoVo | EGFR-tyrosine kinase | 229.4 - 395.1 nM | [10] |

| Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives | HCT-116 (Colon Cancer) | EGFR | 61 nM | [9] |

| MCF-7 (Breast Cancer) | - | 4.53 µM | [9] |

Note: "-" indicates that while inhibitory activity was demonstrated, specific IC50 values were not provided in the search results.

Signaling Pathway Inhibition

The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer. One of the most important of these is the EGFR/PI3K/AKT/mTOR pathway, which plays a central role in cell proliferation, survival, and metastasis.[11][12][13]

EGFR/PI3K/AKT/mTOR Signaling Pathway:

The diagram illustrates how pyrazole derivatives can inhibit key kinases such as EGFR, PI3K, and mTOR within this pathway, ultimately leading to a reduction in cancer cell proliferation and survival. The development of pyrazole-based inhibitors targeting this pathway is a highly active area of research.[14][15]

Conclusion and Future Directions

The exploration of novel pyrazole derivatives from this compound continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of 3-methyl-5-pyrazolone provides a robust platform for generating a diverse library of compounds with a wide range of biological activities. The data presented in this guide highlights the significant potential of these derivatives as antimicrobial, antioxidant, and particularly as anticancer agents through the inhibition of critical signaling pathways.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives.

-

Elucidation of specific molecular targets: To better understand the mechanisms of action.

-

In vivo studies: To evaluate the efficacy and safety of the most promising compounds in preclinical models.

By leveraging the information and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of pyrazole-based therapeutics.

References

- 1. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 3. jmchemsci.com [jmchemsci.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]

- 6. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades | Semantic Scholar [semanticscholar.org]

- 10. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylpyrazole: A Versatile Scaffold in Heterocyclic Chemistry for Drug Discovery and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrazole is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. Its unique structural features, including sites for functionalization and its ability to participate in various chemical reactions, have established it as a pivotal building block in the synthesis of a diverse array of fused heterocyclic systems. These resulting compounds often exhibit significant biological activities, making this compound a molecule of high interest in the fields of medicinal chemistry and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a precursor to complex heterocyclic structures, with a focus on experimental protocols, quantitative data, and the elucidation of relevant biological pathways.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application as a building block. One common and industrially applicable method involves the reaction of butenediols or their derivatives with hydrazine (B178648) in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound from 2-Butene-1,4-diol (B106632)

Materials:

-

Hydrazine hydrate (B1144303) (2 mol)

-

2-Butene-1,4-diol (2.2 mol)

-

Sodium iodide (catalytic amount)

-

Sulfuric acid (80%, 4.4 mol)

-

1,2-Dichloroethane

-

Sodium sulfate

Procedure:

-

A solution of sodium iodide (0.5 g) in 80% sulfuric acid (539.0 g, 4.4 mol) is heated to 120°C in a reaction vessel equipped with a stirrer and a distillation apparatus.

-

A mixture of hydrazine hydrate (100 g, 2 mol), 2-butene-1,4-diol (193.6 g, 2.2 mol), and sodium iodide (1.5 g) is added to the heated sulfuric acid solution over 90 minutes.

-

After approximately 70 minutes from the start of the addition, the distillation of water is initiated, and the reaction temperature is gradually increased to 155°C. A total of 240 g of water is distilled off.

-

The reaction mixture is cooled to 70°C and neutralized with a 15% sodium hydroxide (B78521) solution.

-

The neutralized mixture is extracted four times with 1,2-dichloroethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield a crude product.

-

The crude oil is purified by vacuum distillation to afford this compound (yield: 118 g).

Reactivity and Application in the Synthesis of Fused Heterocycles

The true utility of this compound lies in its derivatization, most notably to 5-amino-3-methylpyrazole, which serves as a versatile precursor for a wide range of fused heterocyclic systems. The presence of a nucleophilic amino group and the adjacent ring nitrogen atoms allows for cyclocondensation reactions with various 1,3-dielectrophiles to construct bicyclic and polycyclic frameworks.

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a prominent class of heterocycles synthesized from this compound derivatives. They are of significant interest due to their potent inhibitory activity against various protein kinases, making them attractive candidates for cancer therapy.

Caption: General workflow for the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines.

This multi-step synthesis starts with the commercially available 5-amino-3-methylpyrazole.

Materials:

-

5-Amino-3-methylpyrazole

-

Diethyl malonate

-

Sodium ethanolate

-

Phosphorus oxychloride

-

Potassium carbonate

Procedure:

-

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)

-

5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base like sodium ethanolate.

-

This reaction yields dihydroxy-heterocycle 1 with a reported yield of 89%[1].

-

-

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)

-

Compound 1 is subjected to a chlorination reaction using phosphorus oxychloride.

-

This step produces the dichloro-derivative 2 with a reported yield of 61%[1].

-

-

Step 3: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3)

-

Compound 2 undergoes a nucleophilic substitution reaction with morpholine in the presence of potassium carbonate at room temperature.

-

The reaction selectively substitutes the chlorine at position 7, yielding compound 3 with a reported yield of 94%[1]. This intermediate is key for further functionalization via cross-coupling reactions.

-

| Compound ID | R¹ Substituent | Coupling Reaction | Yield (%) | Biological Target | IC₅₀ (nM) | Reference |

| CPL302415 (6) | 2-difluoromethylbenzimidazole | Buchwald-Hartwig | - | PI3Kδ | 18 | [2] |

| Compound 8 | picolinamide | Amide coupling | - | TrkA | 1.7 | [1] |

| Compound 9 | picolinamide | Amide coupling | - | TrkA | 1.7 | [1] |

| Compound 6t | thiophene derivative | - | - | CDK2 | 90 | [3] |